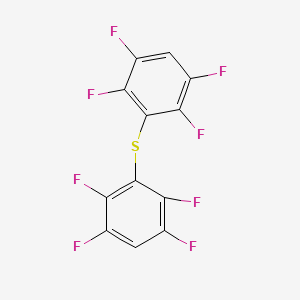

Bis(2,3,5,6-tetrafluorophenyl)sulfide

Description

Contextual Significance of Bis(2,3,5,6-tetrafluorophenyl)sulfide within Organofluorine Chemistry

Organofluorine chemistry has become a cornerstone of modern chemical science, with applications ranging from pharmaceuticals and agrochemicals to materials science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluorinated aryl sulfides, characterized by an aryl-S-aryl linkage where the aromatic rings are heavily fluorinated, are a prime example of this. The high electronegativity of fluorine atoms leads to a significant polarization of the carbon-fluorine bonds, rendering the aromatic ring electron-deficient. This electronic feature is central to the chemical reactivity and utility of these compounds.

Bis(2,3,5,6-tetrafluorophenyl)sulfide, with its specific substitution pattern on the phenyl rings, is an important member of this class. The presence of eight fluorine atoms across two benzene rings imparts a high degree of thermal and chemical stability to the molecule. The electron-withdrawing nature of the tetrafluorophenyl groups influences the electron density at the sulfur atom, affecting its nucleophilicity and oxidation potential compared to non-fluorinated diaryl sulfides. This makes Bis(2,3,5,6-tetrafluorophenyl)sulfide and related compounds interesting substrates for further chemical transformations and as components in the design of advanced materials with tailored electronic properties. The specific arrangement of fluorine atoms in Bis(2,3,5,6-tetrafluorophenyl)sulfide, with hydrogens at the para positions, offers potential sites for further functionalization, distinguishing it from its perfluorinated analogue, Bis(pentafluorophenyl)sulfide.

The table below provides a summary of key properties for Bis(2,3,5,6-tetrafluorophenyl)sulfide.

| Property | Value |

| CAS Number | 967-95-3 |

| Molecular Formula | C₁₂H₂F₈S |

| Molecular Weight | 330.20 g/mol |

Historical Development of Synthetic Strategies for Perfluorinated Aryl Sulfides

The synthesis of perfluorinated aryl sulfides has evolved significantly over the years, driven by the increasing demand for these compounds in various research areas. Early methods often relied on harsh reaction conditions and starting materials that were not readily accessible. A common historical approach involves the nucleophilic aromatic substitution (SNAr) reaction on highly fluorinated aromatic compounds.

One of the foundational strategies for forming the aryl-sulfur bond in these systems is the reaction of a polyfluoroaromatic compound with a sulfur nucleophile. For instance, the reaction of hexafluorobenzene (B1203771) with sulfur nucleophiles can lead to the formation of pentafluorophenyl sulfides. Due to the high degree of fluorination, the aromatic ring is highly susceptible to nucleophilic attack, facilitating the displacement of a fluoride (B91410) ion.

A plausible and historically relevant synthetic route to Bis(2,3,5,6-tetrafluorophenyl)sulfide would involve the reaction of 1,2,4,5-tetrafluorobenzene with a suitable sulfur source. One key intermediate in the synthesis of related compounds is 2,3,5,6-tetrafluorothiophenol. It has been reported that this thiophenol can be synthesized by the reaction of pentafluorobenzene (B134492) with sodium hydrogen sulfide (B99878) in a glycol-pyridine mixture nih.gov. This thiophenol could then potentially be reacted with another molecule of 1,2,4,5-tetrafluorobenzene or undergo a coupling reaction to form the desired sulfide.

The general reaction scheme for the synthesis of perfluorinated aryl sulfides via nucleophilic aromatic substitution can be summarized as follows:

C₆F₅X + Nu⁻ → C₆F₅Nu + X⁻ (where X is a leaving group, typically F, and Nu⁻ is a sulfur nucleophile)

More contemporary methods for the synthesis of aryl sulfides, which could be adapted for perfluorinated systems, include transition-metal-catalyzed cross-coupling reactions. These modern approaches often offer milder reaction conditions and greater functional group tolerance.

The following table outlines the evolution of synthetic strategies for perfluorinated aryl sulfides.

| Era | Synthetic Strategy | Description | Key Features |

| Mid-20th Century | Nucleophilic Aromatic Substitution (SNAr) | Reaction of polyfluoroarenes (e.g., hexafluorobenzene) with sulfur nucleophiles (e.g., NaSH, Na₂S). | High temperatures and pressures often required; regioselectivity can be an issue. |

| Late 20th Century | In-situ Generation of Thiolates | Use of reagents that generate the thiolate in the reaction mixture, allowing for more controlled reactions. | Improved yields and milder conditions compared to early SNAr methods. |

| 21st Century | Transition-Metal Catalysis | Cross-coupling reactions (e.g., using palladium or copper catalysts) between polyfluoroaryl halides/triflates and thiols or their precursors. | High efficiency, broad substrate scope, and mild reaction conditions. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBTAOGKIAJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)SC2=C(C(=CC(=C2F)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2,3,5,6 Tetrafluorophenyl Sulfide and Its Derivatives

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis provides powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of complex polyfluorinated aryl sulfides under controlled conditions. Rhodium and palladium complexes have proven particularly effective in this regard.

Rhodium-Catalyzed C-F Bond Activation and Thiolation Reactions

Rhodium catalysts are capable of activating strong carbon-fluorine (C-F) bonds, facilitating the introduction of sulfur-containing functionalities into polyfluoroarenes. This approach is characterized by its potential for high regioselectivity and functional group tolerance.

The regioselectivity of rhodium-catalyzed C-F bond activation is a subject of ongoing investigation. One proposed principle, the "p-difluoride rule," suggests that the activation of a C-F bond is favored when it is positioned para to another fluorine atom. This preference is attributed to the electronic effects of the fluorine substituents on the aromatic ring, which influence the stability of the transition state during the C-F activation step. Computational studies, such as Density Functional Theory (DFT) calculations, are employed to probe the reaction mechanisms and understand the factors governing this regioselectivity. acs.org

Several rhodium-based catalytic systems have been developed for C-F bond thiolation. A common precursor is tetrakis(triphenylphosphine)rhodium(I) hydride (RhH(PPh3)4), which can activate C-F bonds. The choice of ligands plays a crucial role in modulating the reactivity and selectivity of the catalyst. For instance, bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) can enhance the stability and catalytic activity of the rhodium center. researchgate.netwikipedia.org Additives such as tributylsilane (B1588627) may also be employed in these reactions, potentially acting as reducing agents or facilitating catalyst turnover. semanticscholar.org The interplay between the rhodium precursor, the phosphine ligand, and any additives is critical for optimizing the reaction conditions and achieving high yields of the desired polyfluorinated aryl sulfides. researchgate.netresearchgate.net

Below is a table summarizing key components of rhodium-catalyzed C-F bond activation systems:

| Component | Role | Example(s) |

| Rhodium Precursor | Active catalyst source | RhH(PPh3)4, [Rh(cod)2]BF4 |

| Ligand | Modulates catalyst activity and stability | PPh3, 1,2-bis(diphenylphosphino)benzene (dppbz) |

| Additive | May act as a reducing agent or promoter | Tributylsilane |

The following table compares different sulfur sources used in these reactions:

| Sulfur Source | Advantages | Disadvantages |

| Elemental Sulfur (S8) | Inexpensive, readily available | Can exhibit lower reactivity |

| Organic Trisulfides | More reactive than S8 | May need to be synthesized |

| Organic Tetrasulfides | Generally more reactive than S8 | May need to be synthesized |

Palladium-Catalyzed C-H Bond Functionalization in Polyfluoroarenes

An alternative strategy for the synthesis of polyfluorinated aryl sulfides involves the palladium-catalyzed functionalization of carbon-hydrogen (C-H) bonds. nih.gov This approach is particularly useful when the starting polyfluoroarene contains accessible C-H bonds. The reaction typically involves the cross-coupling of a polyfluoroarene with a suitable sulfur-containing coupling partner. researchgate.net

Palladium catalysts, often in combination with phosphine ligands such as triphenylphosphine (B44618) (PPh3), can effectively mediate the formation of C-S bonds. nih.gov These reactions can be performed under relatively mild conditions and often exhibit good functional group tolerance. nih.gov The use of directing groups covalently attached to the substrate can enhance the selectivity of the C-H activation step. nih.gov This methodology has been successfully applied to the synthesis of various polyfluorinated biaryls and can be extended to the formation of aryl sulfides. nih.gov

Classical and Emerging Synthetic Pathways for Perfluorinated Aryl Sulfides

Beyond transition metal catalysis, other synthetic methods are available for the preparation of perfluorinated aryl sulfides. A metal-free approach for the thiolation of pentafluorobenzene (B134492) with disulfides has been reported, proceeding through C–H and C–F bond activation to form bisthiolated tetrafluorobenzene derivatives. rsc.org Another method involves the use of bis(polyfluorophenyl)zinc reagents in palladium-catalyzed cross-coupling reactions with brominated aromatic compounds. mdpi.com Additionally, the synthesis of poly(p-phenylene sulfide) has been achieved directly from bis(4-bromophenyl) disulfide under specific reaction conditions. researchgate.net These methods provide valuable alternatives to transition metal-catalyzed routes, each with its own set of advantages and limitations.

Transmetallation Reactions for Perfluoroaryl Sulfide (B99878) Formation from Organomercurials

The synthesis of perfluoroaryl sulfides can be achieved through transmetallation reactions involving organomercury compounds. This method leverages the reactivity of bis(perfluoroaryl)mercury reagents with sulfur sources. For instance, the reaction of bis(pentafluorophenyl)mercury (B15195689) with elemental sulfur in a sealed tube at high temperatures has been reported to yield the corresponding diaryl sulfide. While specific data for the 2,3,5,6-tetrafluoro analogue is not detailed in readily available literature, the principle remains a valid synthetic pathway. The general transformation involves the insertion of a sulfur atom into the carbon-mercury bond.

These reactions often require forcing conditions and demonstrate the utility of organometallic precursors in forming carbon-sulfur bonds with highly fluorinated aromatic rings. The stability of the C-Hg bond in perfluoroaryl mercurials necessitates significant energy input to facilitate the reaction with sulfur nucleophiles or elemental sulfur.

Nucleophilic Aromatic Substitution (SNAr) Strategies via Halogen Elimination

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of polyfluoroaryl sulfides. chemrxiv.orgwikipedia.org This method is particularly effective for perfluorinated aromatic systems, where the strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic attack. wikipedia.org A nucleophile, in this case a sulfur-based species, displaces a fluoride (B91410) ion from the aromatic ring. wikipedia.org This approach is widely used due to its efficiency and the availability of perfluoroaromatic starting materials. chemrxiv.org

Reactivity Profiles of Fluorine in Perfluorinated Systems Towards Sulfur Nucleophiles

In perfluorinated aromatic compounds, the fluorine atoms render the aromatic ring highly electron-deficient, making it susceptible to attack by nucleophiles. wikipedia.orgsonar.ch Sulfur nucleophiles, such as thiols and their corresponding thiolates, are effective reagents for these SNAr reactions. researchgate.netresearchgate.net The reaction typically proceeds with high regioselectivity, favoring substitution at the para position if available. In the case of hexafluorobenzene (B1203771) reacting with a cysteine thiol, for example, the reaction leads to a 1,4-disubstituted product, a result attributed to the steric hindrance at the ortho positions and the electronic activation of the para position by the initially formed thioether group. nih.gov

The mechanism of this SNAr reaction can be either a two-step process involving a Meisenheimer complex intermediate or a concerted pathway. chemrxiv.orgresearchgate.net Computational studies have shown that for many perfluoroarene systems reacting with thiols, the pathway is concerted, meaning the carbon-sulfur bond forms simultaneously as the carbon-fluorine bond breaks, without a stable intermediate. chemrxiv.orgresearchgate.net The preference for a concerted or stepwise mechanism can be rationalized by considering the relative stability of reactants, potential intermediates, and products. researchgate.net

| Reactant | Nucleophile | Product | Mechanism |

| Perfluoroarene | Thiol/Thiolate | Perfluoroaryl sulfide | Concerted or Stepwise SNAr |

Influence of Electron-Withdrawing Groups and Reaction Conditions on SNAr Processes

The rate and efficiency of SNAr reactions on perfluorinated systems are significantly influenced by the presence of other electron-withdrawing groups and the specific reaction conditions employed. Electron-withdrawing substituents on the aromatic ring further enhance its electrophilicity, thereby accelerating the rate of nucleophilic attack. chemrxiv.orgsonar.ch These groups help to stabilize the negative charge that develops in the aromatic ring during the transition state or in the Meisenheimer intermediate of a stepwise reaction. chemrxiv.org This stabilization lowers the activation energy of the reaction.

Reaction conditions are critical for optimizing the synthesis of perfluoroaryl sulfides. Key parameters include the choice of base, solvent, and temperature. A base is often required to deprotonate a thiol nucleophile, generating the more reactive thiolate anion. Solvents for these reactions are typically polar and aprotic, which can solvate the cation of the thiolate salt without strongly solvating the anion, thus preserving its nucleophilicity. The reactions are often conducted under mild conditions, including at room temperature. researchgate.netnih.gov The development of protocols using techniques like ball-milling or flow chemistry demonstrates the adaptability of this synthetic strategy for various scales and applications. researchgate.net

| Parameter | Effect on SNAr Reaction | Examples |

| Electron-Withdrawing Groups | Increase reaction rate by stabilizing negative charge in the transition state/intermediate. chemrxiv.orgsonar.ch | -NO2, -CN, -CF3 chemrxiv.orgsonar.ch |

| Base | Generates the more nucleophilic thiolate from a thiol. | Triethylamine, Potassium Carbonate researchgate.netnih.gov |

| Solvent | Polar aprotic solvents enhance nucleophilicity. | Acetonitrile, DMF researchgate.netnih.gov |

| Temperature | Often proceeds at room temperature, but can be heated to increase rate. researchgate.netnih.gov | Room Temperature |

Reductive Transformations of Perfluorinated Sulfides

Information regarding the specific reductive transformation of Bis(2,3,5,6-tetrafluorophenyl)sulfide using reagents like lithium aluminum hydride (LiAlH4) is not prominently featured in recent literature. However, the general reactivity of related organosulfur compounds provides insight. Sulfides are typically resistant to reduction by LiAlH4 under standard conditions. In contrast, sulfoxides can be reduced back to sulfides using a variety of reagents. Should Bis(2,3,5,6-tetrafluorophenyl)sulfide be oxidized to its corresponding sulfoxide (B87167), its reduction back to the sulfide would be a feasible transformation. Various methods exist for the deoxygenation of sulfoxides to sulfides, employing reagents such as triflic anhydride/potassium iodide or sodium borohydride/iodine. organic-chemistry.org These methods are often chemoselective, tolerating other functional groups. organic-chemistry.org

Polycondensation Routes to Related Poly(phenylene sulfide) Architectures

The principles of nucleophilic aromatic substitution are extended to polymer chemistry to create poly(phenylene sulfide) (PPS) and related polymer architectures. nih.gov In these polycondensation reactions, a difunctional sulfur nucleophile (like sodium sulfide) is reacted with an activated dihaloaromatic monomer. ahmadullins.comresearchgate.net To synthesize fluorinated analogues, such as poly(perfluorophenylene sulfide), a monomer like decafluorobiphenyl (B1670000) or hexafluorobenzene can be polymerized with a sulfur source.

For example, the synthesis of fluorinated poly(aryl thioethers) has been achieved through organocatalyzed reactions. nih.gov These polymerization reactions proceed via SNAr mechanisms, building the polymer chain through the sequential displacement of fluoride ions. The properties of the resulting polymer, such as thermal stability and solubility, are dictated by the structure of the monomers. The synthesis of high-performance polymers like poly(phenylene sulfide sulfone) can also be accomplished using di-fluorinated monomers such as 4,4'-difluorodiphenylsulfone and sodium sulfide in ionic liquids under mild conditions. rsc.org This highlights the versatility of using fluorinated monomers in polycondensation routes to access advanced materials. rsc.org

| Monomer 1 | Monomer 2 | Polymer | Polymerization Type |

| 4,4'-Difluorodiphenylsulfone | Sodium Sulfide | Poly(phenylene sulfide sulfone) rsc.org | Nucleophilic Aromatic Polycondensation |

| p-Dichlorobenzene | Sodium Sulfide | Poly(phenylene sulfide) ahmadullins.com | Nucleophilic Aromatic Polycondensation |

| Dihalogenated Monomer | Sodium Sulfide | Poly(phenylene sulfide) containing chromophore researchgate.net | Nucleophilic Substitution Polymerization |

Advanced Reactivity and Mechanistic Studies of Bis 2,3,5,6 Tetrafluorophenyl Sulfide Frameworks

Fundamental C-S Bond Formation and Cleavage Mechanisms in Perfluorinated Systems

The synthesis of bis(2,3,5,6-tetrafluorophenyl)sulfide and related polyfluorinated diaryl sulfides typically proceeds via nucleophilic aromatic substitution (SNAr) pathways. In these reactions, a sulfur-based nucleophile displaces a fluoride (B91410) ion from a polyfluoroaromatic ring. For instance, the reaction of pentafluorobenzene (B134492) with a suitable sulfur nucleophile can lead to the formation of a tetrafluorophenyl sulfide (B99878) derivative. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack, making the SNAr reaction a feasible synthetic route. nih.gov

The mechanism of C-S bond formation in these systems is generally considered to be a two-step process involving the formation of a Meisenheimer complex. wikipedia.org However, recent studies on related systems suggest that a concerted mechanism may also be operative, particularly depending on the nature of the nucleophile and the specific fluorine substitution pattern on the aromatic ring. chemrxiv.org

While the C-S bond in many organic sulfides is susceptible to cleavage under various conditions, the C(sp²)-S bond in perfluorinated diaryl sulfides exhibits considerable stability. This stability is attributed to the strong electron-withdrawing effect of the tetrafluorophenyl rings, which strengthens the C-S bond. Cleavage of this bond typically requires harsh conditions or specific catalytic activation. Transition-metal-free strategies for C-S bond cleavage in organosulfur compounds often involve the use of strong oxidants, reductants, or photochemical methods. rsc.org For bis(2,3,5,6-tetrafluorophenyl)sulfide, it is anticipated that reductive cleavage would be more feasible than oxidative cleavage, given the electron-deficient nature of the aromatic rings. Radical-mediated pathways, potentially initiated by photo- or electrochemical methods, could also facilitate C-S bond scission. unipr.itrsc.org

Distinctive Oxidative and Reductive Reactivity Investigations

The electronic landscape of bis(2,3,5,6-tetrafluorophenyl)sulfide, dominated by its fluorine substituents, dictates its behavior under oxidative and reductive conditions.

The sulfur atom in diaryl sulfides is generally susceptible to oxidation, typically yielding the corresponding sulfoxides and sulfones. However, the high degree of fluorination in bis(2,3,5,6-tetrafluorophenyl)sulfide is expected to render the sulfur atom significantly electron-deficient. This reduced electron density at the sulfur center would make it less susceptible to electrophilic attack by common oxidizing agents.

The tetrafluorophenyl rings in bis(2,3,5,6-tetrafluorophenyl)sulfide are highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov In a reductive context, which often involves nucleophilic reagents, the reaction is not a reduction of the sulfur center but rather a substitution of one of the fluorine atoms on the aromatic rings.

The regioselectivity of nucleophilic attack on polyfluoroaromatic systems is governed by the electronic stabilization of the intermediate Meisenheimer complex. masterorganicchemistry.com For a 1-substituted-2,3,5,6-tetrafluorophenyl system, nucleophilic attack is generally directed to the position para to the existing substituent. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized by the substituent at the 4-position.

In the case of bis(2,3,5,6-tetrafluorophenyl)sulfide, the sulfide linker (-S-) acts as the substituent. While sulfur can be an activating group in electrophilic aromatic substitution, in the context of SNAr on a highly fluorinated ring, its effect is more complex. However, based on general principles, it is expected that a nucleophile would preferentially attack the carbon atom located para to the sulfur bridge. This would lead to the substitution of a fluorine atom at this position. The directing effect of the sulfide group would be a key factor in determining the final product in a nucleophilic substitution reaction.

Photoinduced and Radical-Mediated Transformations

Photochemical methods offer unique pathways for the transformation of perfluorinated aromatic compounds, often involving radical intermediates or excited states that exhibit distinct reactivity.

Perfluoroaryl azides are well-known precursors for the generation of highly reactive perfluoroaryl nitrenes upon photolysis. diva-portal.org These nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to π-systems. A particularly interesting application is their reaction with sulfides and sulfoxides to form sulfonimides and sulfoximides, respectively. nih.gov

While no specific studies have been reported on the reaction of a photogenerated perfluoroaryl nitrene with bis(2,3,5,6-tetrafluorophenyl)sulfide, the general reactivity pattern is well-established. It is expected that the photolysis of a perfluoroaryl azide (B81097) in the presence of bis(2,3,5,6-tetrafluorophenyl)sulfide would lead to the formation of the corresponding N-(perfluoroaryl)sulfonimide.

The proposed mechanism involves the photo-extrusion of dinitrogen from the perfluoroaryl azide to generate a singlet nitrene. This electrophilic nitrene would then attack the electron-rich sulfur atom of the sulfide, leading to the formation of the sulfonimide product. A similar reaction with the corresponding sulfoxide (B87167) would yield a sulfoximine. The efficiency of these reactions is often high due to the "ortho-fluorine" effect, which stabilizes the singlet state of the perfluoroaryl nitrene and prevents its rearrangement, thus favoring intermolecular reactions. diva-portal.org

The table below summarizes representative yields for the formation of perfluorinated sulfonimides (SIAs) and sulfoximines (SOIs) from the reaction of photogenerated perfluoroaryl nitrenes with various sulfinamides and sulfoxides, illustrating the general applicability of this transformation.

| Entry | Perfluoroaryl Azide | Substrate | Product Type | Yield (%) |

| 1 | Cyano-substituted PFAA | (S)-tert-butylsulfinamide | SIA | 62 |

| 2 | Pyridine-based PFAA | (S)-tert-butylsulfinamide | SIA | 64 |

| 3 | Pyridine-based PFAA | (R)-tert-butylsulfinamide | SIA | 65 |

| 4 | Cyano-substituted PFAA | p-tolylsulfinamide | SIA | 42 |

Data extracted from studies on related perfluorinated systems and presented here to illustrate the potential reactivity. nih.gov

Photoinduced cross-coupling reactions represent a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.com These reactions often proceed via radical mechanisms initiated by a photocatalyst. The activation of C-F bonds in polyfluoroarenes through photochemical or electrochemical means is an area of active research. rsc.orgresearchgate.net

For a molecule like bis(2,3,5,6-tetrafluorophenyl)sulfide, a photoinduced cross-coupling reaction could potentially proceed via two main pathways: C-S bond cleavage or C-F bond activation. Given the strength of the C-F bond, photo-activation leading to its cleavage often requires a photosensitizer and specific reaction partners. researchgate.net A photoinduced homolytic cleavage of the C-S bond could generate a 2,3,5,6-tetrafluorophenylthiyl radical and a 2,3,5,6-tetrafluorophenyl radical. unipr.it These reactive radical intermediates could then be trapped by a suitable coupling partner present in the reaction mixture.

Alternatively, a photoredox-catalyzed process could involve the single-electron reduction of one of the tetrafluorophenyl rings to form a radical anion. This species could then fragment, eliminating a fluoride ion to generate a perfluoroaryl radical, which would then engage in the cross-coupling cycle. Mechanistic studies on related systems have provided evidence for the involvement of aryl radicals in photoinduced C-S cross-coupling reactions. nih.gov

The specific pathway that would be favored for bis(2,3,5,6-tetrafluorophenyl)sulfide would depend on the reaction conditions, including the wavelength of light used, the nature of the photocatalyst (if any), and the properties of the coupling partner.

C-X Activation Reactions in Perfluorinated Aromatic Compounds

The reactivity of perfluorinated aromatic compounds, such as Bis(2,3,5,6-tetrafluorophenyl)sulfide, is fundamentally dictated by the activation of their carbon-halogen (C-X) bonds, primarily carbon-fluorine (C-F) and, in this specific framework, the carbon-sulfur (C-S) bond. The high electronegativity of fluorine atoms imparts a significant electron deficiency to the aromatic ring, making it susceptible to nucleophilic attack. This section delves into the mechanistic studies of C-F and C-S bond activation within the context of perfluorinated aromatic sulfides, drawing parallels from closely related structures where direct research on Bis(2,3,5,6-tetrafluorophenyl)sulfide is limited.

Mechanistic Insights into C-F Bond Activation

The activation of C-F bonds in polyfluorinated aromatic compounds is a cornerstone of modern organofluorine chemistry. The strength of the C-F bond makes its cleavage challenging, yet the electron-withdrawing nature of fluorine facilitates nucleophilic aromatic substitution (SNAr) reactions.

In compounds analogous to Bis(2,3,5,6-tetrafluorophenyl)sulfide, such as those derived from pentafluoropyridine, nucleophilic attack preferentially occurs at the para-position to the nitrogen atom due to the strong activating effect of the ring nitrogen. While Bis(2,3,5,6-tetrafluorophenyl)sulfide lacks a heteroatom in the aromatic ring, the collective electron-withdrawing effect of the four fluorine atoms on each ring makes the aromatic carbons highly electrophilic.

Research on the direct arylation of polyfluorobenzenes using heterogeneous catalysts like Palladium on carbon (Pd/C) has demonstrated that C-F activation can be achieved under specific conditions. For instance, the coupling of (poly)fluorobenzene derivatives with aryl bromides can proceed at elevated temperatures, indicating that the C-F bond, while strong, is not inert. The proposed mechanism often involves an initial oxidative addition of the aryl bromide to the palladium catalyst, followed by a C-H or, in this context, a potential C-F bond activation step on the perfluorinated ring.

Table 1: Reactivity of Perfluorinated Aromatic Compounds in C-F Activation Reactions

| Perfluorinated Compound | Reaction Type | Catalyst/Reagent | Key Findings |

|---|---|---|---|

| Pentafluoropyridine | Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., thiols, amines) | Highly regioselective substitution at the 4-position. |

| (Poly)fluorobenzenes | Direct Arylation | Pd/C | Successful C-C bond formation via C-H/C-F activation. |

Mechanistic Insights into C-S Bond Activation

The carbon-sulfur (C-S) bond in diaryl sulfides presents another reactive site. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds through the activation of C-S bonds.

While specific studies on the C-S activation of Bis(2,3,5,6-tetrafluorophenyl)sulfide are not extensively documented, the principles of C-S bond activation in related aromatic sulfides provide valuable insights. The mechanism of transition-metal-mediated C-S bond cleavage often involves the oxidative addition of the C-S bond to a low-valent metal center. This step is typically the rate-determining step and is influenced by the electronic properties of the aryl groups.

In the case of Bis(2,3,5,6-tetrafluorophenyl)sulfide, the strongly electron-withdrawing tetrafluorophenyl groups are expected to influence the electron density at the sulfur atom and the strength of the C-S bonds. This electronic effect could potentially facilitate the oxidative addition step by making the sulfur atom more electrophilic or by stabilizing the resulting metal-sulfide complex.

Furthermore, the oxidation of the sulfide moiety can significantly impact the reactivity of the C-S bond. For the closely related compound, bis-(2,3,5,6-tetrafluoropyridyl) sulphide, oxidation with peroxytrifluoroacetic acid leads to the formation of the corresponding sulfoxide and sulfone. rsc.org This transformation alters the electronic nature of the sulfur center, which in turn can modify the susceptibility of the C-S bond to cleavage.

Table 2: Factors Influencing C-S Bond Activation in Diaryl Sulfides

| Factor | Influence on C-S Bond Activation | Mechanistic Implication |

|---|---|---|

| Electronic Properties of Aryl Groups | Electron-withdrawing groups can facilitate activation. | Lowers the energy barrier for oxidative addition. |

| Nature of the Transition Metal Catalyst | Choice of metal and ligands is crucial. | Determines the efficiency and selectivity of the reaction. |

| Oxidation State of Sulfur | Oxidation to sulfoxide or sulfone can alter reactivity. | Changes the electronic environment of the C-S bond. |

Spectroscopic and Computational Characterization of Perfluorinated Aryl Sulfides

Advanced Spectroscopic Probes for Structural and Electronic Characterization

While specific experimental spectra for Bis(2,3,5,6-tetrafluorophenyl)sulfide are not widely published, the characterization of this and similar perfluorinated aryl sulfides relies on a suite of powerful spectroscopic methods.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of fluorinated organic compounds.

¹H NMR: In the case of Bis(2,3,5,6-tetrafluorophenyl)sulfide, the ¹H NMR spectrum is expected to be relatively simple, showing a signal for the single proton on each of the tetrafluorophenyl rings. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the sulfide (B99878) bridge.

¹⁹F NMR: This is the most informative NMR technique for this class of compounds. The ¹⁹F NMR spectrum of Bis(2,3,5,6-tetrafluorophenyl)sulfide would display distinct signals for the fluorine atoms at the 2, 6 positions and the 3, 5 positions of the aromatic rings. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and the proton provide crucial information about the electronic environment and through-bond connectivity within the molecule. The number of fluorine atoms on an aromatic ring can influence the signal-to-noise ratio in ¹⁹F NMR imaging. nih.gov

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H and ¹⁹F data by providing information on the carbon skeleton. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling, and their chemical shifts would be significantly affected by the electronegativity of the fluorine substituents.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | Downfield region | Triplet (due to coupling with adjacent fluorine atoms) |

| ¹⁹F | Characteristic shifts for fluoroaromatics | Multiple signals with complex splitting patterns due to F-F and F-H coupling |

| ¹³C | Signals for aromatic carbons | Splitting of signals for carbons bonded to fluorine (C-F coupling) |

IR and ATR-FTIR: The infrared spectrum of Bis(2,3,5,6-tetrafluorophenyl)sulfide is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. The C-S stretching vibration would likely appear at a lower frequency. Aromatic C-H and C=C stretching vibrations would also be present. ATR-FTIR, as a surface-sensitive technique, can be particularly useful for analyzing the compound in its solid state or as a thin film, providing information on intermolecular interactions. While a specific spectrum for this compound is not readily available, extensive libraries of IR spectra, such as the Aldrich FT-IR Collection, serve as valuable resources for the identification of related structures. thermofisher.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-F Stretch | 1100 - 1400 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

| Aromatic C-H Stretch | ~3000 - 3100 |

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for characterizing reaction products and intermediates. For Bis(2,3,5,6-tetrafluorophenyl)sulfide, HRMS would provide a precise measurement of its molecular weight, confirming its chemical formula. This technique is also invaluable for identifying and characterizing any adducts or fragmentation patterns, which can help in understanding its chemical reactivity and stability. For instance, in the analysis of related sulfur compounds, mass spectrometry has been effectively used to identify various breakdown products. acs.org

Quantum Chemical and Molecular Modeling Approaches

Computational methods provide a theoretical framework to complement and interpret experimental findings, offering a deeper understanding of the molecular and electronic properties of Bis(2,3,5,6-tetrafluorophenyl)sulfide.

DFT is a widely used computational method for investigating the electronic structure of molecules.

Molecular Geometries: DFT calculations can predict the optimized molecular geometry of Bis(2,3,5,6-tetrafluorophenyl)sulfide, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Vibrational Spectra: DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties: DFT provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. Such computational approaches have been applied to various diaryl sulfides to understand their reactivity. mdpi.com DFT calculations can also elucidate the mechanisms of reactions involving aryl sulfides. rsc.org

| Computed Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. |

| HOMO/LUMO Energies | Relates to the molecule's electronic transitions and chemical reactivity. |

| Electron Density Distribution | Indicates regions of the molecule that are electron-rich or electron-poor. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and π-Bond Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions a molecule's electron density to define atoms and the bonds between them. This approach allows for a quantitative description of chemical bonding, including weak non-covalent interactions. For perfluorinated compounds like Bis(2,3,5,6-tetrafluorophenyl)sulfide, QTAIM can be instrumental in characterizing the nature of the carbon-sulfur bonds, the carbon-fluorine bonds, and potential intramolecular and intermolecular π-bond interactions.

Analysis of the electron density topology at the bond critical points (BCPs) reveals key information. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP between the sulfur and aryl carbon atoms can describe the degree of covalent character and bond strength. In highly fluorinated systems, the electron-withdrawing nature of fluorine atoms significantly influences the electron distribution across the entire molecule, which is reflected in the QTAIM parameters.

Ab Initio Calculations for Prediction of Spectroscopic Properties

Ab initio (from first principles) quantum chemistry methods are fundamental in predicting the spectroscopic properties of molecules. These calculations solve the Schrödinger equation without empirical parameters, providing a highly theoretical prediction of molecular behavior. For Bis(2,3,5,6-tetrafluorophenyl)sulfide, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC) can be employed to predict various spectroscopic data.

Key spectroscopic properties that can be predicted include:

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the normal modes of vibration. The frequencies and intensities of C-F, C-S, and aromatic ring stretching and bending modes can be calculated and compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹³C, ¹⁹F, and other active nuclei can be computed, providing a powerful tool for structural elucidation.

Electronic Transitions: Time-dependent density functional theory (TD-DFT) or other excited-state ab initio methods can predict the electronic absorption spectra (UV-Vis), yielding information about the electronic structure and the nature of molecular orbitals involved in the transitions.

While detailed ab initio spectroscopic studies specifically targeting Bis(2,3,5,6-tetrafluorophenyl)sulfide were not found in the available literature, this computational approach is a standard for characterizing new or complex molecules. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Computational Investigations of Intermolecular Interactions in Solid-State Chemistry and Crystal Engineering

The study of intermolecular interactions is crucial for understanding the solid-state structure and crystal packing of molecules, a field known as crystal engineering. For perfluorinated aryl sulfides, interactions involving fluorine atoms are expected to dominate the crystal lattice formation. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for investigating these forces.

In the context of Bis(2,3,5,6-tetrafluorophenyl)sulfide, several types of intermolecular interactions are of interest:

C-F···X Interactions: Interactions between the fluorine atoms and other heteroatoms (X) can be significant in mixed molecular systems.

Anion-π(F) Interactions: The electron-deficient nature of the perfluorinated phenyl rings makes them susceptible to interactions with anions. This anion-π interaction, where an anion is attracted to the face of the π-system, can be a strong directional force in crystal packing, particularly in the presence of anionic species. Studies on related tetrafluorophenyl compounds have highlighted the importance of these interactions in controlling crystal structures. researchgate.net

Tools like Hirshfeld surface analysis are often used in conjunction with computational chemistry to visualize and quantify intermolecular contacts in a crystal lattice. This method maps the close contacts between molecules, providing a fingerprint of the types and relative importance of different interactions. For instance, studies on related fluorinated compounds have used Hirshfeld analysis to detail C-H···F interactions. nih.govresearchgate.net While a crystal structure for Bis(2,3,5,6-tetrafluorophenyl)sulfide is not publicly documented, these computational techniques would be the primary methods to analyze its solid-state chemistry and predict its crystal packing behavior.

Applications and Materials Science Impact of Perfluorinated Aryl Sulfide Architectures

Design and Synthesis of Advanced Functional Materials

Perfluorinated aryl sulfide (B99878) architectures, including Bis(2,3,5,6-tetrafluorophenyl)sulfide, are pivotal in the development of advanced functional materials. The introduction of fluorine atoms into the aryl rings imparts unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. These attributes make them highly valuable in polymer chemistry, electronics, and specialty chemical synthesis.

Polymer Chemistry: High-Temperature Plastics and Crosslinking Agents

The robustness of the carbon-fluorine and carbon-sulfur bonds in perfluorinated aryl sulfides makes them ideal building blocks for high-performance polymers designed to withstand extreme conditions.

Linear perfluorinated poly(phenylene sulfide), specifically poly(thio-2,3,5,6-tetrafluoro-1,4-phenylene), is a high-performance thermoplastic known for its exceptional thermal and chemical stability.

Synthesis:

A successful method for the synthesis of linear perfluorinated poly(phenylene sulfide) involves the polycondensation of 4-(methylsulfinyl)-2,3,5,6-tetrafluorophenyl 2,3,5,6-tetrafluorophenyl sulfide. This electrophilic reaction is carried out in trifluoromethanesulfonic acid with the addition of phosphorus pentoxide, which acts as a dehydrating agent. The reaction proceeds via a polysulfonium salt precursor, ultimately yielding the final polymer. This method is advantageous as it can produce the polymer in high yield.

Properties:

The properties of perfluorinated poly(phenylene sulfide) are significantly influenced by the high degree of fluorination. Compared to its non-fluorinated counterpart, it exhibits a higher melting temperature. The fluorine atoms also cause a hypsochromic shift (a shift to a shorter wavelength) in the π-π* transition, which is a characteristic electronic transition in aromatic systems.

| Property | Description |

| Chemical Structure | A linear polymer consisting of tetrafluorinated phenylene rings linked by sulfur atoms. |

| Synthesis Method | Polycondensation of a fluorinated aryl sulfoxide (B87167) via a polysulfonium salt precursor. |

| Thermal Stability | Exhibits high thermal stability, with a higher melting point compared to non-fluorinated PPS. |

| Chemical Resistance | Highly resistant to a wide range of chemicals due to the strong C-F and C-S bonds. |

| Solubility | Generally insoluble in common solvents at room temperature. |

| Optical Properties | Shows a hypsochromic shift in the π-π* electronic transition. |

This table presents a summary of the key properties of linear perfluorinated poly(phenylene sulfide).

Bis(perfluorophenyl azides) are highly efficient crosslinking agents for various polymer resins, including poly(vinyl phenol) (PVP). The perfluorination of the aromatic rings enhances the reactivity of the azide (B81097) groups, allowing for efficient crosslinking under specific conditions.

When exposed to ultraviolet (UV) light, the azide groups in bis(perfluorophenyl azides) undergo photolysis to form highly reactive nitrene intermediates. These nitrenes can then readily insert into the C-H bonds of the polymer chains of PVP, forming strong covalent crosslinks. This process transforms the soluble polymer into an insoluble network, a critical step in the fabrication of various microelectronic and photolithographic applications. The use of long-wavelength absorbing bis(perfluorophenyl azides) allows for crosslinking reactions to be carried out in the near-UV region (around 350 nm), which is advantageous for patterning thicker films. Research has shown that the addition of a small weight percentage of a bis(perfluorophenyl azide) crosslinker to PVP can result in a high degree of film retention after development, indicating a highly efficient crosslinking process.

Use in Photopatternable Organic Field-Effect Transistors (OFETs) and Light-Emitting Diodes (LEDs)

While specific research detailing the use of Bis(2,3,5,6-tetrafluorophenyl)sulfide in OFETs and LEDs is limited, the broader class of sulfur-containing and fluorinated organic materials is of significant interest in this field. The electronic properties of perfluorinated aryl sulfides can be tuned by modifying their chemical structure, making them potential candidates for use as semiconductors or dielectrics in these devices.

In the context of photopatternable devices, the ability of related compounds like bis(perfluorophenyl azides) to induce crosslinking upon photoirradiation is a key enabling technology. This allows for the direct patterning of organic semiconductor or dielectric layers, simplifying the fabrication process of complex organic electronic circuits. Sulfur-containing polymers, in general, have been explored for their charge-transporting properties in OFETs. Furthermore, sulfur-fused heterocyclic derivatives are being investigated as promising materials for new-generation organic light-emitting diodes due to their unique electronic and photophysical properties.

Specialty Chemical Production and Use as Intermediates in Organic Synthesis

Bis(2,3,5,6-tetrafluorophenyl)sulfide and related perfluorinated aryl sulfides serve as valuable intermediates in the synthesis of more complex specialty chemicals. The tetrafluorophenyl group is a versatile building block that can be further functionalized through nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the fluorine atoms.

These compounds can be used to synthesize a variety of organofluorine compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. The sulfide linkage can also be chemically modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which further expands the range of accessible derivatives with different electronic and physical properties. The synthesis of various arylsulfur pentafluorides, considered "super-trifluoromethyl" analogues, often proceeds through intermediates derived from diaryl disulfides, highlighting the importance of sulfur-linked aromatic compounds in accessing novel chemical entities.

Strategic Roles in Emerging Chemical Technologies

Perfluorinated aryl sulfide architectures are playing an increasingly strategic role in the advancement of emerging chemical technologies. Their unique combination of properties makes them enabling materials for innovations in areas such as advanced polymer synthesis and high-performance materials.

One of the key emerging technologies where these architectures are impactful is in the development of new polymerization techniques. For instance, the principles of sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry are being applied to create novel polysulfates and polysulfonates. While not directly involving Bis(2,3,5,6-tetrafluorophenyl)sulfide, this field demonstrates the growing importance of sulfur-fluorine chemistry in polymer science. Chain-growth SuFEx polycondensation allows for precise control over polymer molecular weight and distribution, opening the door to new high-performance materials with tailored properties.

Furthermore, the development of crosslinked fluorinated poly(arylene ether)s showcases the utility of perfluorinated building blocks in creating high-performance polymers with excellent thermal stability and processability. These materials are being explored for applications in the aerospace and electronics industries where demanding performance characteristics are required. The continued exploration of perfluorinated aryl sulfide architectures is expected to lead to further breakthroughs in materials science and chemical synthesis.

Role of Intermolecular Interactions Involving Fluorine in Crystal Engineering and Functional Materials Design

The strategic incorporation of fluorine atoms into aryl sulfide structures, as exemplified by Bis(2,3,5,6-tetrafluorophenyl)sulfide, profoundly influences the solid-state packing of molecules. This is a direct consequence of a variety of subtle but cumulatively significant intermolecular interactions involving fluorine. These noncovalent forces are pivotal in the field of crystal engineering, enabling the rational design of functional materials with tailored physical and chemical properties. The low polarizability of fluorine atoms means that while individual interactions are weak, their high density in perfluorinated compounds collectively dictates the supramolecular architecture. researchgate.net

The crystal packing in such fluoroorganic compounds is governed by a complex interplay of several types of interactions:

Carbon-Fluorine–Pi Interactions (C–F···π): The electron-deficient fluorine atom can interact favorably with the electron-rich π-system of an adjacent aromatic ring. nih.gov This type of interaction is a key factor in controlling the face-to-face or offset stacking of aromatic rings in the crystal, significantly influencing the material's electronic properties.

Hydrogen Bonds Involving Fluorine (C–H···F): In molecules containing both hydrogen and fluorine, weak C–H···F hydrogen bonds can form. While Bis(2,3,5,6-tetrafluorophenyl)sulfide itself lacks hydrogen atoms, this interaction is a critical consideration in co-crystals or when designing materials that incorporate this sulfide as a building block alongside hydrogen-containing molecules.

Other Interactions: Additional forces at play include interactions between fluorine and other heteroatoms (F···S, F···N) and π-π stacking interactions between the electron-deficient perfluorinated rings. nih.gov The collective effect of these varied interactions determines the final crystal packing arrangement.

By understanding and controlling these noncovalent interactions, it is possible to engineer molecular crystals with desired properties. For instance, the arrangement of molecules affects charge transport pathways, making it a critical factor in the design of organic semiconductors. Similarly, the density and packing efficiency, influenced by these weak forces, can impact a material's thermal stability and mechanical properties. The study of these interactions, often through techniques like Hirshfeld surface analysis, allows for the quantification and visualization of the forces driving crystal formation. researchgate.netnih.gov

Table 1: Key Intermolecular Interactions in Perfluorinated Aryl Architectures

| Interaction Type | Description | Impact on Crystal Packing |

| F···F | Contacts between fluorine atoms on adjacent molecules. Can be either attractive or repulsive depending on geometry. | Promotes the formation of specific supramolecular motifs like dimers and chains; contributes significantly to overall lattice stability. |

| C–F···π | An interaction between a polarized C–F bond and the π-electron cloud of an aromatic ring. | Influences the stacking arrangement (e.g., parallel-displaced or T-shaped) of aromatic systems. |

| F···Heteroatom | Interactions between fluorine and other electronegative atoms like sulfur or nitrogen. | Can provide additional stabilization and directionality to the molecular packing. |

| π–π Stacking | Interactions between the electron clouds of adjacent perfluorinated aromatic rings. | Often results in offset stacking arrangements due to the electron-deficient nature of the rings. |

Components in Fluoro-Organic Lithium Salts for Advanced Lithium Batteries

Sulfur- and fluorine-containing compounds are of significant interest as components in electrolytes for advanced lithium batteries, including lithium-sulfur (Li-S) systems. researchgate.netnih.gov Fluoro-organic compounds, in particular, are explored for their ability to enhance the performance and stability of lithium-ion batteries. i-repository.netresearchgate.net The incorporation of fluorine can increase oxidative stability and influence the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for long-term cycling. i-repository.net

While sulfur-containing additives are widely researched to improve electrode-electrolyte interphases, and various fluoro-organic lithium salts have been developed for their favorable properties like solubility and conductivity, specific research detailing the direct use of Bis(2,3,5,6-tetrafluorophenyl)sulfide as a precursor or component in a fluoro-organic lithium salt for battery applications is not extensively documented in publicly available literature. researchgate.netresearchgate.net

The conceptual appeal of using a molecule like Bis(2,3,5,6-tetrafluorophenyl)sulfide would lie in its high fluorine content and the presence of a central sulfur atom. Hypothetically, derivatives of this compound could be synthesized to act as anions in a lithium salt. The electron-withdrawing tetrafluorophenyl groups would be expected to delocalize the negative charge on an anionic derivative, a key feature for stable and highly dissociative lithium salts. However, without specific studies on its synthesis into a lithium salt and subsequent electrochemical testing, its role remains speculative. Research in this area continues to focus on a variety of other sulfur- and fluorine-containing molecules for electrolyte formulations. rsc.orggoogle.com

Q & A

Q. What synthetic methodologies are optimal for preparing Bis(2,3,5,6-tetrafluorophenyl)sulfide derivatives with high yields?

The synthesis of fluorinated aryl sulfides often employs electrophilic polycondensation. For example, trifluoromethanesulfonic acid with phosphorus pentoxide (P₂O₅) as a dehydrating agent achieves near-quantitative yields in polymerizing tetrafluorophenyl sulfides. This method minimizes side reactions by stabilizing reactive intermediates (e.g., polysulfonium salts) and ensures efficient dehydration .

Q. How can solubility and molecular weight of fluorinated aryl sulfide polymers be characterized?

High-temperature gel permeation chromatography (HT-GPC) in solvents like 1-chloronaphthalene at 210°C is effective for assessing molecular weight (e.g., Mw ~4000 for soluble fractions). Differential scanning calorimetry (DSC) can determine thermal transitions (e.g., Tm = 373°C for fluorinated analogs), while contact angle measurements quantify surface energy (σs = 41 mN/m for fluorinated polymers) .

Q. What are the primary applications of fluorinated aryl sulfides in materials science?

Fluorinated aryl sulfides are used in high-performance polymers due to their thermal stability and low surface energy. For instance, linear perfluorinated poly(phenylene sulfide) exhibits a melting point 88°C higher than non-fluorinated analogs, making it suitable for aerospace or electronics coatings .

Advanced Research Questions

Q. How does fluorination influence regioselectivity in Pd-catalyzed C–H bond functionalization of aryl sulfides?

Fluorine substituents direct C–H activation via electronic and steric effects. In Pd-catalyzed arylation of N-methyl-N-(2,3,5,6-tetrafluorobenzyl)acetamide, the electron-withdrawing fluorine atoms stabilize transition states, favoring ortho/para selectivity. Solvent choice (e.g., DMA vs. DMF) further modulates reactivity, with polar aprotic solvents enhancing reaction rates .

Q. What mechanistic insights explain the hydrolytic stability of 2,3,5,6-tetrafluorophenyl esters in radiopharmaceutical synthesis?

Tetrafluorophenyl esters exhibit prolonged hydrolytic stability (t₁/₂ ~2× longer than NHS esters at pH 8) due to reduced electron density at the carbonyl carbon from fluorine substituents. Aminolysis proceeds via nucleophilic attack by amines, forming stable amides. Synthesis via dicyclohexylcarbodiimide (DCC)-mediated esterification ensures high purity for applications like ¹⁸F-labeling of biomolecules .

Q. How do fluorinated aryl groups affect mesomorphic properties in liquid crystal design?

Incorporating tetrafluorophenyl rings into mesogens (e.g., 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl benzoates) reduces melting points and induces nematic phases. Fluorination lowers intermolecular van der Waals interactions while enhancing dipole-dipole interactions, broadening the thermal range of liquid crystalline behavior (e.g., ΔTnematic = 50–100°C) .

Q. What strategies mitigate solubility challenges in fluorinated polymer processing?

Blending with high-boiling solvents (e.g., 1-chloronaphthalene) at elevated temperatures (>200°C) improves solubility. Alternatively, copolymerization with non-fluorinated monomers or post-synthetic modifications (e.g., sulfonation) enhances processability without compromising thermal stability .

Q. How do fluorinated silanes enhance reactivity in silicon-mediated cross-coupling reactions?

Trimethyl-(2,3,5,6-tetrafluorophenyl)silane undergoes base-activated transmetalation, forming pentacoordinated silicon intermediates that facilitate efficient transfer of aryl groups to transition metal catalysts (e.g., Pd). Kinetic studies show fluorination accelerates nucleophilic substitution by polarizing the Si–C bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.